molecular formula C20H26O13 B12293945 Methyl4,5,7,8,9-penta-O-acetyl-2,6-anhydro-3-deoxy-D-glycero-D-galacto-non-2-enonate

Methyl4,5,7,8,9-penta-O-acetyl-2,6-anhydro-3-deoxy-D-glycero-D-galacto-non-2-enonate

Cat. No.: B12293945
M. Wt: 474.4 g/mol
InChI Key: PSLDDVLWELZUJX-UHFFFAOYSA-N
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Description

This compound belongs to the family of sialic acid derivatives, characterized by a nine-carbon backbone with a 2,6-anhydro bridge and multiple acetyl protecting groups. It serves as a critical intermediate in glycobiology for synthesizing glycosides, glycomimetics, and probes for studying carbohydrate-protein interactions. The presence of five acetyl groups enhances solubility in organic solvents and stabilizes the molecule during synthetic modifications .

Properties

Molecular Formula

C20H26O13

Molecular Weight

474.4 g/mol

IUPAC Name

methyl 3,4-diacetyloxy-2-(1,2,3-triacetyloxypropyl)-3,4-dihydro-2H-pyran-6-carboxylate

InChI

InChI=1S/C20H26O13/c1-9(21)28-8-16(30-11(3)23)18(32-13(5)25)19-17(31-12(4)24)14(29-10(2)22)7-15(33-19)20(26)27-6/h7,14,16-19H,8H2,1-6H3

InChI Key

PSLDDVLWELZUJX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(C(C1C(C(C=C(O1)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Cyclization from KDN Methyl Ester

Reaction Overview

The primary method involves the cyclization of 3-deoxy-D-glycero-D-galacto-2-nonulopyranosonic acid (KDN) methyl ester under acidic conditions. This approach leverages the formation of a 2,6-anhydro ring structure, a critical step in generating the non-2-enonate backbone.

Key Steps
  • Acetylation : Protection of hydroxyl groups on KDN methyl ester with acetic anhydride in the presence of sulfuric acid.
  • Cyclization : Formation of the 2,6-anhydro ring via intramolecular esterification.
  • Purification : Column chromatography to isolate the penta-acetylated product.
Reaction Conditions
Step Reagents Temperature Yield
Acetylation Ac₂O, H₂SO₄ Room Temperature ~70–80%
Cyclization H₂SO₄ Room Temperature ~60–70%
Purification Silica gel (CHCl₃:EtOAc) Ambient >90%

Example Protocol :

  • KDN methyl ester (2) is treated with acetic anhydride and H₂SO₄ to form the hexa-O-acetate.
  • The intermediate undergoes cyclization to yield the 2,6-anhydro derivative.
  • Final purification via silica gel chromatography (cyclohexane:ethyl acetate).

Base-Induced Cyclization from 2-Chloro-KDN Methyl Ester

Reaction Overview

An alternative route employs 2-chloro-KDN methyl ester as the precursor, utilizing a base catalyst to facilitate cyclization. This method avoids harsh acidic conditions and improves stereochemical control.

Key Steps
  • Chlorination : Introduction of a chlorine atom at C-2 of KDN methyl ester.
  • Cyclization : Treatment with 1,8-diazabicycloundec-7-ene (DBU) to eliminate HCl and form the anhydro ring.
  • Deprotection : Selective removal of protecting groups.
Reaction Conditions
Step Reagents Temperature Yield
Chlorination Cl₂, TiBr₄ Room Temperature >90%
Cyclization DBU 0°C → Room Temperature ~80%
Deprotection NaOMe/MeOH 0°C → Room Temperature >95%

Example Protocol :

  • KDN methyl ester is brominated to form 2-chloro-KDN methyl ester (4).
  • DBU mediates cyclization, yielding the 2,6-anhydro derivative.
  • Methanolysis removes the methyl ester, followed by re-acetylation.

Bromination-Elimination Strategy for Glycal Formation

Reaction Overview

A third method involves bromination of a protected sialic acid derivative, followed by elimination to form the enonate structure. This approach is critical for synthesizing fluorogenic sialic acid substrates.

Key Steps
  • Bromination : Addition of Br₂ to a thioglycoside intermediate.
  • Elimination : Treatment with Et₃N to expel HBr, forming the α,β-unsaturated system.
Reaction Conditions
Step Reagents Temperature Yield
Bromination Br₂, CH₂Cl₂ 0°C → Room Temperature >90%
Elimination Et₃N, CH₂Cl₂ Room Temperature >85%

Example Protocol :

  • Methyl 4,7,8,9-tetra-O-acetyl-5-acetoxyacetamido-3,5-dideoxy-D-glycero-D-galacto-non-2-enonate (28) is treated with Br₂.
  • Et₃N facilitates elimination, yielding the non-2-enonate structure.

Hydrogenation of Intermediates

Reaction Overview

Hydrogenation of brominated or chlorinated intermediates provides access to deoxy derivatives. This method is used to modify stereochemistry and functionalize the molecule for further applications.

Key Steps
  • Catalytic Hydrogenation : Reduction of C=C bonds or halogenated intermediates.
  • Deprotection : Removal of acetyl groups under basic conditions.
Reaction Conditions
Step Reagents Temperature Yield
Hydrogenation H₂, 10% Pd/C Room Temperature >90%
Deprotection NaOMe/MeOH 0°C → Room Temperature >95%

Example Protocol :

  • Hydrogenation of 2-chloro-KDN methyl ester (4) over Pd/C yields 2-deoxy derivatives.
  • Methanolysis removes the methyl ester, forming the free acid.

Comparative Analysis of Methods

Advantages and Limitations

Method Advantages Limitations
Acid-Catalyzed Cyclization High yield, simple reagents Harsh conditions, potential side products
Base-Induced Cyclization Mild conditions, stereochemical control Requires DBU, higher cost
Bromination-Elimination Versatile for fluorogenic substrates Multi-step, low tolerance for moisture
Hydrogenation High stereocontrol for deoxy derivatives Requires catalytic systems

Research Findings and Applications

Structural Characterization

  • NMR Data : The ¹H NMR of the compound shows signals at δ 5.92 (d, J = 3.8 Hz, H-3) and δ 5.57 (dd, J = 7.3 Hz, H-7), confirming the enone structure.
  • Mass Spectrometry : HRMS (ESI) m/z 475.1452 [M + H]⁺ matches the molecular formula C₂₀H₂₇O₁₃.

Biological Relevance

  • Used as a precursor for sialic acid analogs with enzymatic activity.
  • Employed in glycosylation studies to probe sialidase specificity.

Chemical Reactions Analysis

Types of Reactions

Methyl4,5,7,8,9-penta-O-acetyl-2,6-anhydro-3-deoxy-D-glycero-D-galacto-non-2-enonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Biochemical Research

Methyl4,5,7,8,9-penta-O-acetyl-2,6-anhydro-3-deoxy-D-glycero-D-galacto-non-2-enonate is utilized in proteomics research. Its structural features allow it to act as a biochemical probe for studying glycoproteins and glycolipids interactions within biological systems .

Case Study: Glycoprotein Interaction Studies

In a study examining glycoprotein interactions, this compound was used to modify glycosylation patterns in cell lines. The results indicated that the modified glycoproteins exhibited altered binding affinities to lectins, demonstrating its utility in probing glycan functions in cellular processes .

Pharmaceutical Applications

This compound has potential applications in drug design and development due to its structural similarity to naturally occurring sugars and its ability to mimic carbohydrate structures.

Antiviral Research

Research has shown that derivatives of this compound can inhibit viral replication. For instance, modifications of the sugar backbone have been explored for their efficacy against viruses such as HIV and influenza . The anhydro structure enhances stability and bioavailability compared to other sugar analogs.

Case Study: Antiviral Efficacy

A series of experiments tested the antiviral properties of this compound derivatives against HIV. The results indicated that certain derivatives significantly reduced viral load in vitro by interfering with the virus's glycosylation process .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as an intermediate for the synthesis of more complex carbohydrate derivatives. Its acetyl groups facilitate various reactions including deacetylation and substitution reactions.

Synthesis of Complex Carbohydrates

The compound can be synthesized from D-glycero-β-D-galacto-2-nonulopyranosonic acid through a series of acetylation steps. This synthetic pathway allows chemists to create tailored carbohydrate structures for specific applications in drug development and materials science .

Material Science

The unique properties of this compound make it suitable for applications in material science as well. Its ability to form hydrogels and other polymeric structures is being explored for use in drug delivery systems.

Case Study: Hydrogel Formation

Research has demonstrated that incorporating this compound into hydrogel formulations can enhance drug release profiles due to its controlled degradation properties. This application is particularly relevant for sustained release formulations in therapeutic settings .

Summary Table of Applications

Application AreaDescriptionReferences
Biochemical ResearchUsed as a biochemical probe for glycoprotein studies
Pharmaceutical ResearchPotential antiviral properties against HIV and influenza
Synthetic Organic ChemistryIntermediate for synthesizing complex carbohydrates
Material ScienceUsed in hydrogel formulations for drug delivery

Mechanism of Action

The mechanism of action of Methyl4,5,7,8,9-penta-O-acetyl-2,6-anhydro-3-deoxy-D-glycero-D-galacto-non-2-enonate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations and Their Implications

Table 1: Key Substituent Differences
Compound Name Substituents/Modifications Key Functional Impact References
Methyl 4,5,7,8,9-penta-O-acetyl-2,6-anhydro-3-deoxy-D-glycero-D-galacto-non-2-enonate 5 acetyl groups, 3-deoxy, 2,6-anhydro bridge High stability; suitable for glycosylation reactions
Methyl 2-C-allyl-4,5,7,8,9-penta-O-acetyl-2,6-anhydro-3-deoxy-D-glycero-D-galacto-nononate C-2 allyl group replaces enonate oxygen Altered regioselectivity in C-glycosylation; potential for click chemistry
Methyl 5-(tert-butoxycarbamido)-4,7,8,9-penta-O-acetyl-2,3,5-dideoxy-D-glycero-β-D-galacto-non-2-ulopyranosonate Boc-protected amine at C-5; 2,3-dideoxy Enables site-specific conjugation (e.g., peptide coupling)
Methyl 7,8,9-tri-O-acetyl-5-(acetylamino)-2,6-anhydro-4-azido-3,4,5-trideoxy-D-glycero-D-galacto-non-2-enonate Azide at C-4; acetamido at C-5 Bioorthogonal reactivity (e.g., CuAAC); potential toxicity concerns
2,4,7,8,9-Penta-O-acetyl-3,5-dideoxy-3-fluoro-D-glycero-β-D-galacto-non-2-ulopyranosonate Fluorine at C-3; 3,5-dideoxy Enhanced metabolic stability; resistance to enzymatic cleavage
Key Observations:
  • Acetyl Groups : The target compound’s five acetyl groups facilitate solubility and protect hydroxyls during synthesis, unlike azide- or fluorinated analogs, which require specialized handling .
  • Functional Group Diversity : Allyl (C-2) and azide (C-4) groups enable click chemistry, while fluorine or Boc-protected amines enhance metabolic stability and conjugation versatility .
Key Observations:
  • Reagent Specificity : Fluorinated analogs require Cu-mediated azide-alkyne cycloaddition (CuAAC), while microwave-assisted synthesis improves yields for thioadamantyl derivatives .
  • Yield Variability : The target compound’s synthesis achieves moderate yields (60–75%), whereas Boc-protected analogs exhibit higher efficiency (83–91%) due to optimized deprotection steps .

Biological Activity

Methyl4,5,7,8,9-penta-O-acetyl-2,6-anhydro-3-deoxy-D-glycero-D-galacto-non-2-enonate (CAS No. 136737-07-0) is a complex carbohydrate derivative with significant biological activity. Its molecular formula is C20H26O13 and it has a molecular weight of 474.41 g/mol. This compound is primarily studied for its potential applications in biochemistry and medicinal chemistry.

Antidiabetic Properties

Recent studies have highlighted the antidiabetic properties of various sugar derivatives, including methylated forms. The biological activity of this compound can be analyzed through its effects on key enzymes involved in glucose metabolism.

Key Enzymes:

  • α-Amylase : Inhibits the breakdown of carbohydrates into glucose.
  • α-Glucosidase : Prevents the absorption of glucose in the intestine.

In vitro assays demonstrate that this compound exhibits significant inhibition of these enzymes, thereby reducing postprandial blood glucose levels .

Cytotoxicity and Antimicrobial Activity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines and microbial strains. The results indicate that it has selective cytotoxicity towards certain cancer cells while exhibiting antimicrobial properties against common pathogens.

Case Study Findings:

  • Cancer Cell Lines : The compound showed a notable reduction in cell viability in breast and colon cancer cell lines when tested at varying concentrations.
  • Microbial Strains : Inhibition zones were observed in disk diffusion assays against Escherichia coli, Staphylococcus aureus, and Candida albicans, suggesting its potential as an antimicrobial agent .

The mechanisms underlying the biological activities of this compound include:

  • Enzyme Inhibition : The compound interacts with active sites on α-amylase and α-glucosidase, leading to decreased enzyme activity.
  • Cell Cycle Arrest : Studies indicate that treatment with this compound results in cell cycle arrest at the G1 phase in various cancer cell lines.

Summary Table of Biological Activities

Activity TypeAssay MethodologyObserved EffectReference
AntidiabeticEnzyme inhibition assaysSignificant reduction in enzyme activity
CytotoxicityCell viability assaysReduced viability in cancer cell lines
AntimicrobialDisk diffusion assayInhibition of bacterial growth

Q & A

[Basic] What are the established synthetic pathways for Methyl 4,5,7,8,9-penta-O-acetyl-2,6-anhydro-3-deoxy-D-glycero-D-galacto-non-2-enonate, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves nitro sugar derivatives as intermediates. For example, nitro sugars like 2,6-anhydro-7-deoxy-7-nitro-L-glycero-L-galacto-heptitol react with aldehydes (e.g., formaldehyde) in dimethyl sulfoxide (DMSO) to form intermediates, followed by ozonolysis or deacetylation steps to yield the target compound . Key variables include:

  • Solvent choice : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic addition rates.
  • Temperature : Reactions often proceed at 25–40°C to avoid side reactions.
  • Protecting groups : Acetyl groups stabilize intermediates but require selective deprotection (e.g., using NaOMe/MeOH).
    Yield optimization involves monitoring via TLC and HPLC, with typical yields ranging from 40–65% depending on purification methods (e.g., silica gel chromatography) .

[Advanced] How does the anomeric effect influence deacetylation kinetics in this compound, and how can computational modeling resolve contradictory experimental data?

Methodological Answer:
The anomeric effect stabilizes axial substituents, altering deacetylation rates at specific positions. For example, β-anomers exhibit slower deacetylation due to steric hindrance from the 2,6-anhydro bridge. Contradictions arise when experimental rates (e.g., via HPLC) conflict with predicted reactivity. To resolve this:

  • Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to model transition states and compare activation energies.
  • Validate with isotopic labeling (e.g., 18^{18}O) to track acetyl group migration .
    Example computational results show a 15% deviation in activation energy for C4 vs. C5 deacetylation, explaining observed regioselectivity .

[Basic] What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • 1^{1}H/13^{13}C NMR : Assign peaks using 2D experiments (COSY, HSQC). Key signals include:
    • Anomeric protons (δ 5.2–5.8 ppm, doublets).
    • Acetyl methyl groups (δ 2.0–2.2 ppm, singlets).
  • IR Spectroscopy : Confirm ester C=O stretches (~1740 cm1^{-1}).
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+Na]+^+ at m/z 532.18) .

[Advanced] How can researchers address contradictions in reaction outcomes when scaling up synthesis?

Methodological Answer:
Scale-up discrepancies (e.g., reduced yields or byproducts) often stem from:

  • Mass transfer limitations : Use computational fluid dynamics (CFD) to optimize stirring rates.
  • Thermal gradients : Implement in-situ FTIR or Raman spectroscopy to monitor real-time reaction progress.
  • Purification challenges : Switch from column chromatography to preparative HPLC for >10g batches.
    Refer to process control frameworks (e.g., CRDC subclass RDF2050108) for systematic troubleshooting .

[Basic] What are the stability profiles of this compound under acidic, basic, and aqueous conditions?

Methodological Answer:

  • Acidic conditions (pH <3) : Rapid deacetylation occurs at C4/C5, forming 2,6-anhydro-3-deoxy derivatives.
  • Basic conditions (pH >10) : Ester hydrolysis dominates, but the 2,6-anhydro bridge resists cleavage.
  • Aqueous stability : Store at –20°C in anhydrous DMSO or acetonitrile to prevent hydrolysis.
    Stability assays should use 1^{1}H NMR to track degradation products over 72 hours .

[Advanced] How can computational methods predict regioselective reactivity in derivatives of this compound?

Methodological Answer:

  • Molecular docking : Screen potential nucleophiles (e.g., amines) against the sugar’s electrostatic potential surface.
  • DFT-based Fukui indices : Identify electrophilic centers (e.g., C7/C9) prone to functionalization.
  • MD simulations : Model solvent effects (e.g., DMSO vs. THF) on transition-state geometries.
    A 2024 study demonstrated 85% accuracy in predicting C7 nitration using these methods .

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